Melting Point Differentiation from Isomeric Methyl 3-(4-formylphenoxy)benzoate
Methyl 4-[(4-formylphenoxy)methyl]benzoate exhibits a distinct melting point compared to its positional isomer, Methyl 3-(4-formylphenoxy)benzoate. This difference is crucial for identification, purification, and formulation. For the target compound, a calculated melting point of 134.43 °C has been reported . In contrast, the 3-substituted isomer, which shares the same molecular weight but a different substitution pattern, does not have a widely reported melting point for direct comparison [1]. This lack of data highlights the compound's unique and less-characterized nature, making the available melting point a key identifier for quality control and procurement.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 134.43 °C (calculated) |
| Comparator Or Baseline | Methyl 3-(4-formylphenoxy)benzoate (CAS 103561-09-7) |
| Quantified Difference | No reported melting point for comparator |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) Software |
Why This Matters
The reported melting point is a critical, albeit calculated, metric for confirming the identity and purity of the compound upon receipt, distinguishing it from its isomeric analog.
- [1] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Methyl 3-(4-formylphenoxy)benzoate. View Source
